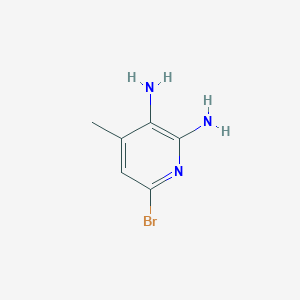
2,3,6,7-Tetrachlorodibenzofuran
Descripción general
Descripción
2,3,6,7-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran with a chemical formula of C12H4Cl4O. It belongs to the family of chlorinated benzofurans, which contain between one and eight chlorine atoms attached to the parent dibenzofuran ring system. This compound is known for its persistence in the environment and potential toxicological effects.
Métodos De Preparación
2,3,6,7-Tetrachlorodibenzofuran is not purposefully manufactured but is formed as a by-product of industrial processes that involve chlorine atoms in favorable reaction conditions. These conditions include alkaline mediums, temperatures over 150°C, and exposure to UV light or radical-forming substances . In the production of chlorinated pesticides, chlorinated dibenzofurans are formed as by-products by intermolecular condensation of ortho-chlorophenols . Intramolecular cyclization reactions of predibenzofurans also result in the formation of chlorinated dibenzofurans . Additionally, thermal waste treatment processes produce chlorinated dibenzofurans through the combustion and pyrolysis of organochlorine or non-chlorinated organic compounds in the presence of chlorides .
Análisis De Reacciones Químicas
2,3,6,7-Tetrachlorodibenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include the methylidyne radical (CH), which can attack the C–X (X = C, Cl, H, O) bonds of the compound via insertion modes . This results in the formation of multiple products, with the most favorable reaction channel being the insertion of the CH radical into the C–C bond, except for the C atoms attached to the chlorine atom . The reactions are generally exothermic and spontaneous, with negative enthalpy and Gibbs free energy changes .
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrachlorodibenzofuran has been studied extensively due to its persistence in the environment and potential toxicological effects. It is used as a model compound in research to understand the behavior of polychlorinated dibenzofurans in the environment. Studies have focused on its degradation using photocatalytic methods, such as the use of titanium-based catalysts . These studies aim to develop effective methods for the decontamination of dioxin-like materials and to understand the compound’s impact on human health and the ecological environment .
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetrachlorodibenzofuran involves its interaction with various molecular targets and pathways. The compound can undergo multi-channel reactions with the methylidyne radical, resulting in the formation of multiple products . The thermodynamic stability of these products is controlled by the distribution of the single unpaired electron . The compound’s reactivity towards organic pollutants in the atmosphere is also a subject of study, providing insights into its environmental impact .
Comparación Con Compuestos Similares
2,3,6,7-Tetrachlorodibenzofuran is part of the chlorinated benzofuran family, which includes compounds with varying numbers of chlorine atoms attached to the parent dibenzofuran ring system. Similar compounds include 2,3,7,8-Tetrachlorodibenzofuran, which is known for its high toxicity and persistence in the environment . Compared to other polychlorinated dibenzofurans, this compound has unique properties due to its specific chlorine substitution pattern, which affects its chemical reactivity and environmental behavior .
Propiedades
IUPAC Name |
2,3,6,7-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-7-2-1-5-6-3-8(14)9(15)4-10(6)17-12(5)11(7)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCNKMDTLRSHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074945 | |
| Record name | Dibenzofuran, 2,3,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-39-2 | |
| Record name | 2,3,6,7-Tetrachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,7-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 2,3,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U018SF164L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dithiaspiro[4.5]decan-8-one](/img/structure/B3065624.png)


![[1,4]Benzodioxino[2,3-d]pyridazine](/img/structure/B3065646.png)








